molecular formula C14H11N3O3 B2832312 N-(3-methylisoxazol-5-yl)-5-phenyloxazole-2-carboxamide CAS No. 955675-08-8

N-(3-methylisoxazol-5-yl)-5-phenyloxazole-2-carboxamide

Cat. No. B2832312
CAS RN: 955675-08-8
M. Wt: 269.26
InChI Key: AROHDNDRIHBESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-methylisoxazol-5-yl)-5-phenyloxazole-2-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Isoxazole rings are found in many commercially available drugs .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Isoxazole derivatives can undergo a variety of reactions, including cycloaddition reactions .

Advantages and Limitations for Lab Experiments

N-(3-methylisoxazol-5-yl)-5-phenyloxazole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high purity. This compound has been extensively studied for its potential therapeutic applications in various diseases, making it a promising candidate for further research. However, this compound also has some limitations. Its potency and selectivity for CK2 inhibition may vary depending on the cell type and experimental conditions. This compound may also have off-target effects that need to be carefully evaluated.

Future Directions

For N-(3-methylisoxazol-5-yl)-5-phenyloxazole-2-carboxamide research include the development of this compound derivatives, evaluation of its combination with other therapies, and investigation of its role in other diseases.

Synthesis Methods

The synthesis of N-(3-methylisoxazol-5-yl)-5-phenyloxazole-2-carboxamide involves a multistep process that starts with the reaction of 3-methylisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-phenyloxazole-2-amine in the presence of a base to form this compound. The overall yield of the synthesis process is around 37%, with a purity of over 95%.

Scientific Research Applications

N-(3-methylisoxazol-5-yl)-5-phenyloxazole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. CK2 is overexpressed in many cancer cells, and its inhibition by this compound has been shown to induce cell death and inhibit tumor growth in preclinical models. This compound has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing neuroinflammation and oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(3-methyl-1,2-oxazol-5-yl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-9-7-12(20-17-9)16-13(18)14-15-8-11(19-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROHDNDRIHBESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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